Celosianin II
Description
Betalains (B12646263) are water-soluble, nitrogen-containing pigments derived from the amino acid tyrosine. sci-hub.sezryd.net They are notably found in most plants belonging to the order Caryophyllales, where they are mutually exclusive with anthocyanin pigments. zryd.netnih.gov The betalain family is broadly categorized into two main groups: the red-violet betacyanins and the yellow-orange betaxanthins. nih.govepo.org
Celosianin II is classified as a betacyanin. sci-hub.secsic.es Structurally, it is an acylated betacyanin, specifically identified as feruloylamaranthin. zryd.netoup.com This means it is a derivative of amaranthin (B1234804), which itself is a glycoside of the core betacyanin structure, betanidin (B1384155). The general interest in betalains, including this compound, stems from their potential biological activities, such as antioxidant properties. nih.govepo.orgresearchgate.net
Research on this compound primarily falls into a few key areas. A significant focus is on its potent antioxidant capabilities, investigating its capacity to scavenge free radicals. nih.govacs.orgnih.gov Another major area of interest is its application as a natural food colorant, leveraging its red-violet color and enhanced stability compared to other betalains. sci-hub.secsic.esconicet.gov.ar Furthermore, studies delve into its natural distribution in the plant kingdom and the specific biosynthetic pathway that leads to its formation. nih.govcsic.esuq.edu.au
Structure
2D Structure
Properties
CAS No. |
114847-18-6 |
|---|---|
Molecular Formula |
C40H42N2O22 |
Molecular Weight |
902.8 g/mol |
IUPAC Name |
(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C40H42N2O22/c1-59-24-10-15(2-4-22(24)44)3-5-27(46)62-33-31(50)30(49)32(38(57)58)63-40(33)64-34-29(48)28(47)26(14-43)61-39(34)60-25-12-17-11-21(37(55)56)42(20(17)13-23(25)45)7-6-16-8-18(35(51)52)41-19(9-16)36(53)54/h2-8,10,12-13,19,21,26,28-34,39-40,43,47-50H,9,11,14H2,1H3,(H6,44,45,46,51,52,53,54,55,56,57,58)/t19-,21-,26+,28+,29-,30-,31-,32-,33+,34+,39+,40-/m0/s1 |
InChI Key |
MPMOZJNSLITZSA-VSOFAJKKSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(C=C5C(=C4)CC([N+]5=CC=C6CC(NC(=C6)C(=O)O)C(=O)O)C(=O)[O-])O)CO)O)O)C(=O)O)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(C=C5C(=C4)C[C@H]([N+]5=C/C=C/6\C[C@H](NC(=C6)C(=O)O)C(=O)O)C(=O)[O-])O)CO)O)O)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(C=C5C(=C4)CC([N+]5=CC=C6CC(NC(=C6)C(=O)O)C(=O)O)C(=O)[O-])O)CO)O)O)C(=O)O)O)O)O |
Origin of Product |
United States |
Chemical and Physical Properties
The distinct chemical structure of Celosianin II dictates its physical and chemical properties.
This compound has the molecular formula C₄₀H₄₂N₂O₂₂ . naturalproducts.netknapsackfamily.comkegg.jp Its complex structure is built upon the foundational betanidin (B1384155) core, which is formed by the condensation of cyclo-DOPA and betalamic acid. sci-hub.sezryd.net This core is first glycosylated with a glucuronosyl-glucose disaccharide to form amaranthin (B1234804). nih.gov this compound is subsequently formed when a ferulic acid molecule is attached (acylated) to this amaranthin structure. zryd.netresearchgate.net Detailed NMR studies have confirmed that the feruloyl group is specifically attached to the C-2″ position of the β-glucuronosyl moiety. rsc.org
The physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value / Description |
| Molecular Formula | C₄₀H₄₂N₂O₂₂ |
| Molecular Weight | 902.76 g/mol |
| Exact Mass | 902.2229 Da |
| Appearance | Red-violet pigment |
| Solubility | Water-soluble sci-hub.sezryd.netresearchgate.net |
| Stability | Generally stable in a pH range of 3-7. sci-hub.se The feruloyl group provides enhanced stability against hydrolysis and reduces the rate of racemization compared to non-acylated counterparts. sci-hub.seresearchgate.netacs.org |
| CAS Registry Number | 114847-18-6 knapsackfamily.com |
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Method | Data |
| UV-Vis (λmax) | In the visible spectrum, it exhibits a maximum absorption (λmax) between 540–552 nm. oup.com The acylation with a feruloyl group causes a bathochromic (red) shift compared to non-acylated betacyanins and introduces an additional absorption peak in the UV region around 300–330 nm. oup.com |
| Mass Spectrometry | In positive ion electrospray mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 903.23. csic.es Tandem mass spectrometry (MS/MS) reveals a characteristic fragment ion for the betanidin core at m/z 389. sci-hub.se |
| NMR Spectroscopy | 1D (¹H) and 2D (COSY, HSQC, HMBC, NOESY) Nuclear Magnetic Resonance spectroscopy have been instrumental in the complete structural elucidation of this compound, confirming the connectivity of the sugar and acyl moieties. nih.govrsc.org |
Natural Occurrence and Biosynthesis
Celosianin II is synthesized by a variety of plants within the Caryophyllales order.
This compound has been identified in several plant species, including:
Celosia argentea (Cockscomb) sci-hub.sezryd.net
Celosia cristata (violet cockscomb) csic.esoup.comuq.edu.au
Chenopodium quinoa (Quinoa), particularly abundant in the hypocotyls nih.gov
Atriplex hortensis var. 'Rubra' (Red Orach) nih.govfigshare.com
Alternanthera brasiliana csic.esconicet.gov.ar
Various Ptilotus and Gomphrena species uq.edu.au
In some of these species, such as certain Australian Ptilotus and Gomphrena varieties, this compound and related acylated betacyanins are the predominant pigments. uq.edu.au
The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-tyrosine. sci-hub.sezryd.net
Formation of Betanidin (B1384155): L-tyrosine is hydroxylated to form L-DOPA. L-DOPA serves as the precursor to both cyclo-DOPA (via oxidation and cyclization) and betalamic acid (via ring opening by DOPA 4,5-dioxygenase). The spontaneous condensation of cyclo-DOPA and betalamic acid yields the chromophoric core, betanidin. sci-hub.sezryd.net
Synthesis of Amaranthin (B1234804): Betanidin undergoes glycosylation. An enzyme adds a glucose molecule, and then amaranthin synthetase attaches a glucuronic acid molecule to form amaranthin (betanidin 5-O-β-glucuronosylglucoside). nih.gov
Formation of this compound: In the final step, the amaranthin molecule is acylated with a feruloyl group. This reaction is catalyzed by a specific enzyme, an amaranthin feruloyltransferase, which has been identified as a type of 1-O-hydroxycinnamoyl-transferase. nih.govresearchgate.netwipo.int
Applications and Research Interest
The unique properties of Celosianin II make it a subject of research for potential applications.
Like many betalains (B12646263), this compound exhibits significant antioxidant activity. epo.orgnih.gov It has demonstrated a potent ability to scavenge free radicals in various chemical assays. nih.govacs.org In one study using the ABTS assay, this compound showed an IC₅₀ value (the concentration required to scavenge 50% of the radicals) of 23 μg/mL. nih.govacs.orgfigshare.com Another study using a DPPH assay reported an EC₅₀ value of 7.13 µM. nih.govmdpi.com While its activity ranking can vary depending on the assay and other betalains it is compared against, its capacity as an antioxidant is well-documented. nih.gov Research has also shown that even the oxidized derivatives of this compound retain free radical scavenging properties. nih.govfigshare.com
The vibrant red-violet color and good stability profile of this compound make it a promising natural colorant for the food industry. csic.esnih.gov The acylation with ferulic acid not only imparts a specific hue but also enhances the molecule's stability compared to non-acylated betacyanins like betanin. sci-hub.seresearchgate.net An aqueous extract from Alternanthera brasiliana, which contains this compound, has been successfully used as a colorant in yogurt, resulting in a stable and appealing berry-like color. csic.esconicet.gov.ar This highlights its potential as a viable alternative to synthetic food dyes. csic.es
Table of Compounds
Spectroscopic Methodologies for Definitive Structure Determination
The precise structural arrangement of Celosianin II has been pieced together through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful techniques provide complementary information regarding the compound's atomic connectivity, stereochemistry, and elemental composition.
NMR spectroscopy is an indispensable tool for the de novo structural elucidation of complex natural products like this compound. pharmaknowledgeforum.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For betacyanins, which can be unstable, Deuterium oxide (D₂O) has been identified as a suitable solvent that provides the stability needed for long-term experiments. rsc.orgacs.org
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. acs.orgnih.gov In the analysis of this compound, specific chemical shifts in the ¹H NMR spectrum are indicative of acylation. For instance, the downfield shift of the H-2′′ proton of the β-glucuronosyl moiety is a key indicator for the attachment position of the feruloyl group. rsc.orgresearchgate.net
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are required to assemble the complete structure of this compound by establishing connections between different parts of the molecule. wikipedia.orgcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY and TOCSY (Total Correlation Spectroscopy) experiments are used to trace the spin systems within each of the constituent parts: the betanidin (B1384155) core, the β-glucosyl moiety, the β-glucuronosyl moiety, and the feruloyl group. researchgate.netresearchgate.netsci-hub.se
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. researchgate.netresearchgate.net
| 2D NMR Technique | Purpose in this compound Elucidation | Key Findings |
| COSY/TOCSY | Identifies proton-proton spin systems within each molecular fragment. princeton.edu | Delineation of the betanidin, glucose, glucuronic acid, and ferulic acid subunits. researchgate.netresearchgate.net |
| HSQC | Correlates protons to their directly attached carbons. princeton.edu | Assigns ¹³C signals based on known ¹H signals. researchgate.net |
| HMBC | Maps long-range (2-4 bond) proton-carbon connectivities. princeton.edu | Confirms linkage of the sugar-acid chain to the betanidin core and the feruloyl group to the sugar chain. rsc.orgresearchgate.net |
| NOESY | Reveals through-space proximity between protons. princeton.edu | Establishes the stereochemical connection between the two sugar units and the overall molecular conformation. rsc.orgacs.orgresearchgate.net |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. pharmaknowledgeforum.com It provides crucial information about a molecule's weight and, through fragmentation analysis, its structure.
Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like this compound to be transferred into the gas phase as intact ions, typically as a protonated molecule [M+H]⁺. sci-hub.se Tandem mass spectrometry (MS/MS) then involves selecting this precursor ion, inducing fragmentation, and analyzing the resulting product ions. The fragmentation pattern provides a roadmap of the molecule's structure. In positive ionization mode, this compound exhibits a characteristic fragmentation pathway. nih.gov
| Precursor/Fragment Ion (m/z) | Identity | Inferred Structural Loss |
| 903 | [this compound + H]⁺ | Precursor Ion (Protonated Molecule) |
| 727 | [Amaranthin + H]⁺ | Loss of the feruloyl group |
| 551 | [Betanin + H]⁺ | Loss of the feruloyl and glucuronosyl groups |
| 389 | [Betanidin + H]⁺ | Loss of the entire acylated sugar chain |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, typically to several decimal places. bioanalysis-zone.comspectroscopyonline.com This accuracy allows for the determination of a molecule's elemental formula, as different combinations of atoms will have slightly different exact masses even if their nominal mass is the same. bioanalysis-zone.comyoutube.com The analysis of this compound by techniques such as LC-Q-Orbitrap-MS, a form of HRMS, has been used to confirm its elemental composition. acs.orgnih.gov
| Parameter | Value | Significance |
| Molecular Formula | C₄₀H₄₂N₂O₂₂ wikidata.org | Defines the exact number of atoms of each element in the molecule. |
| Exact Mass | 902.223 Da wikidata.org | Provides a highly accurate mass that corresponds to the proposed molecular formula, confirming the identity of the compound. bioanalysis-zone.com |
| Observed [M+H]⁺ | 903 | The protonated molecular ion observed in ESI-MS experiments, consistent with the exact mass. |
Mass Spectrometry (MS) Techniques
LC-MS/MS and LC-Orbitrap-MS for Comprehensive Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap-MS) have proven to be indispensable tools for the in-depth analysis of this compound. These high-resolution techniques allow for the precise identification and quantification of this compound in various plant extracts.
In studies of Atriplex hortensis var. 'rubra', LC-DAD-ESI-MS/MS and LC-Q-Orbitrap-MS were instrumental in investigating the oxidation mechanism of amaranthin-type betacyanins, including this compound. nih.govacs.org These methods facilitated the identification of various oxidation products, revealing alternative degradation pathways for acylated betacyanins. nih.govacs.org Researchers were able to successfully isolate and purify oxidized forms of celosianin and determine their chemical structures through MS fragmentation data. nih.govacs.org For instance, the fragmentation of dihydroxylated decarboxy-dehydro-celosianin (m/z 891) yielded specific ions that helped in its structural elucidation. acs.org
Similarly, extracts from the leaves, seeds, and stems of Atriplex hortensis var. 'rubra' were analyzed using LC-DAD-ESI-MS/MS and LC-Orbitrap-MS, confirming the presence of twelve betacyanins, with this compound being one of the most abundant. kumorkiewicz-jamro.comresearchgate.netnih.gov The high content of the epimeric mixture of this compound (15S/15R-(2''-O-E-feruloyl)-amaranthine) was identified by a strong molecular ion signal [M+H]+ at m/z 903. In the analysis of Celosia cristata, LC-MS was used to identify this compound among other betacyanins. oup.com
A study on six genera of the Amaranthaceae family used LCMS to identify this compound (M+H) 903 in the genus Celosia. iosrjournals.org Furthermore, research on Australian samphire (Tecticornia sp.) utilized state-of-the-art UHPLC-MS/MS, identifying this compound as the predominant phytochemical in certain species. jfn.ac.lkresearchgate.net
Table 1: Key LC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | sci-hub.seacs.org |
| Mass Analyzer | Quadrupole-Orbitrap, Ion Trap Time-of-Flight (IT-TOF), Triple Quadrupole | nih.goviosrjournals.orgacs.orgnih.govrsc.org |
| Scan Range (m/z) | 100-2000 | |
| Collision Gas | Argon | acs.orgacs.org |
| Collision Energy | -35 V | acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation
UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of betalains (B12646263) like this compound due to their chromophoric nature. sci-hub.se The color of these pigments is attributed to the presence of conjugated double bonds, which absorb light in the visible region of the electromagnetic spectrum. sci-hub.se
In the analysis of betalains, UV-Vis or photodiode array (PDA) detectors are often coupled with HPLC systems. sci-hub.semdpi.com For betacyanins such as this compound, the maximum absorption (λmax) is typically observed around 535-540 nm. nih.govnih.gov For instance, in the analysis of pigmented Tecticornia halocnemoides, the detection signal for this compound was recorded at 535 nm. nih.gov Similarly, in preparative HPLC, a PDA UV/Vis detector was used at wavelengths of 540, 505, 460, and 420 nm for detection. nih.govacs.org
During oxidation experiments of this compound, spectrophotometric detection in the wavelength range of 350–600 nm was used to monitor the reaction progress. nih.gov The betalain content in extracts is often calculated using the absorbance value at the absorption maximum, corrected for absorbance at 650 nm. uq.edu.au
Advanced Chromatographic Approaches for Isolation and Purity Assessment
The isolation and purification of this compound from complex plant matrices require sophisticated chromatographic techniques. These methods are crucial for obtaining pure compounds for structural elucidation and bioactivity studies.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV-Vis, PDA)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and purification of betalains, including this compound. sci-hub.se This method offers a high degree of separation efficiency and analytical speed. sci-hub.se Typically, gradient elution with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and acidified water (with formic acid) is employed. sci-hub.semdpi.com
For detection, UV-Vis and Photodiode Array (PDA) detectors are the preferred choice due to the chromophoric nature of betalains. sci-hub.semdpi.com In a study on Celosia cristata, analytical HPLC with a PDA detector was used to separate and quantify betacyanins, including this compound, with monitoring at 540 nm. oup.com Another study on Ptilotus and Gomphrena species also utilized HPLC with a PDA detector for pigment analysis. uq.edu.au
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MS
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for the analysis of complex phytochemical mixtures.
A state-of-the-art UHPLC-MS/MS technique was employed to identify this compound as the predominant phytochemical in certain Australian samphire (Tecticornia sp.) samples. jfn.ac.lkresearchgate.net In another study on pigmented Tecticornia halocnemoides, UHPLC-UV-MS/MS chromatograms at 535 nm clearly showed peaks corresponding to this compound and its isomer, isothis compound. nih.gov The UHPLC system was equipped with a Q Exactive high-resolution Quadrupole-Orbitrap mass spectrometer for confirmation of the identity of the eluted betalains. nih.gov
Preparative and Semi-Preparative Chromatography (HPLC, Ion-Exchange Chromatography, High-Speed Counter-Current Chromatography) for Purification
For obtaining larger quantities of pure this compound for structural elucidation and further studies, preparative and semi-preparative chromatography techniques are essential. rotachrom.com
Preparative and Semi-Preparative HPLC: These techniques are scaled-up versions of analytical HPLC. In a study on Atriplex hortensis var. rubra, semi-preparative HPLC was used to isolate and purify Celosianin and its oxidized products. nih.govacs.org The process involved using a C18 column and a gradient elution with formic acid and acetone (B3395972). nih.gov The fractions containing the pigments were collected, concentrated, and freeze-dried. nih.gov Similarly, semi-preparative HPLC was used to obtain pure fractions of phyllocactin for quantification purposes. nih.gov
Ion-Exchange Chromatography: This method separates molecules based on their net charge. youtube.com It has been used for the purification of betacyanins. mdpi.com For instance, a weak anion exchanger was used for the initial purification of extracts from A. hortensis var. rubra before further purification by semi-preparative HPLC. nih.govacs.org
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible sample adsorption and degradation of labile compounds like betalains. This method has been successfully applied for the separation of betalains from Atriplex hortensis var. rubra, yielding pure fractions of this compound for structural elucidation. researchgate.net A biphasic solvent system of tert-butyl-methyl-ether/n-butanol/acetonitrile/water with trifluoroacetic acid was used in an elution-extrusion mode. researchgate.net
Table 2: Preparative Chromatography Parameters for this compound Purification
| Technique | Column/System | Mobile Phase | Source |
| Semi-Preparative HPLC | Reverse-phase C18 (250 mm × 30 mm, 10 μm) | 0.5% aqueous formic acid (A) and acetone (B) gradient | nih.govacs.org |
| Ion-Exchange Chromatography | Weak anion exchanger (Sepra ZT-WAX) | Elution with 2% aqueous formic acid in 50% acetone | nih.govacs.org |
| High-Speed Counter-Current Chromatography (HPCCC) | Two-connected semi-preparative PTFE coil columns | tert.-butyl-methyl-ether/n-butanol/acetonitrile/water 1% TFA (2:2:1:5) | researchgate.net |
Physicochemical Characterization through Electrochemical Methods
Electrochemical methods provide valuable insights into the redox properties of molecules and can be used to assess their antioxidant activity. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been employed to study the electrochemical behavior of this compound. nih.govacs.org
In a study investigating amaranthin-type betacyanins, the electrochemical activity of this compound was elucidated using CV and DPV. nih.govacs.org CV voltammograms were recorded at various scan rates in buffer solutions of different pH values. nih.govacs.org These electrochemical studies, alongside other antioxidant assays, helped to evaluate the antioxidant potential of this compound and its oxidized derivatives. nih.govacs.orgresearchgate.net The voltammetric profiles obtained can also serve as a distinguishable feature for identification purposes. researchgate.net
Cyclic Voltammetry (CV) for Redox Behavior
Cyclic voltammetry (CV) is a primary electrochemical technique utilized to investigate the redox properties of chemical species like this compound. kumorkiewicz-jamro.comrsc.org It provides critical information about the electron transfer processes that occur during oxidation and reduction by scanning the potential of an electrode and measuring the resulting current. kumorkiewicz-jamro.comcadence.com
In the study of this compound and related amaranthin-type pigments, CV has been instrumental. nih.govacs.org Research conducted on purified this compound revealed its electrochemical activity. nih.gov The experiments were typically performed using a standard three-electrode system, with a glassy carbon electrode (GCE) serving as the working electrode. nih.govacs.org
The resulting cyclic voltammograms for this compound show distinct anodic (oxidation) peaks. nih.govresearchgate.net A key finding from these studies is that the oxidation of this compound is an irreversible process. researchgate.net This is evidenced by the absence of corresponding cathodic (reduction) peaks on the reverse scan of the voltammogram, indicating that the oxidized form of the molecule undergoes rapid chemical changes, preventing it from being reduced back to its original state. researchgate.net The strong adsorption of the oxidation products onto the electrode surface, which leads to a decrease in the anodic current in subsequent scans, further confirms this irreversibility. researchgate.net These CV studies were pivotal in confirming the oxidation mechanism and the potent antioxidant properties of this class of pigments. kumorkiewicz-jamro.com
Table 1: Experimental Parameters for Cyclic Voltammetry of this compound
| Parameter | Value/Description | Source |
| Instrumentation | Electrochemical analyzer with a standard three-electrode system | nih.govacs.org |
| Working Electrode | Glassy Carbon Electrode (GCE) | nih.govacs.org |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl, 3 M KCl) | nih.govacs.org |
| Auxiliary Electrode | Platinum (Pt) wire | nih.govacs.org |
| Analyte Solution | 1.4 mM this compound in aqueous solution | nih.govacs.org |
| Supporting Electrolyte | 0.1 M acetate (B1210297) (pH 3–5) or phosphate (B84403) (pH 6–7) buffer | nih.govacs.org |
| Scan Rate (ν) | 25 to 1000 mV/s | nih.gov |
| Potential Range | -300 mV to +1300 mV | nih.gov |
| Atmosphere | Solution purged with dry argon to remove oxygen | nih.govacs.org |
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) for Electron Transfer
To gain deeper insights into the electron transfer processes, more sensitive techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are employed. These methods excel at minimizing background (charging) currents, resulting in better resolution and lower detection limits compared to CV. pineresearch.compineresearch.com
Differential Pulse Voltammetry (DPV)
DPV analysis of this compound has been performed to further elucidate its complex oxidation pathways. nih.gov This technique applies short potential pulses on top of a linearly increasing potential ramp, and the current is sampled just before and at the end of each pulse. researchgate.netelectrochemistrystore.com The difference in current is then plotted against the potential, yielding a peak-shaped voltammogram that is highly sensitive to the analyte's concentration and electron transfer kinetics. electrochemistrystore.com
For this compound, DPV studies were conducted across a pH range of 3 to 7. nih.gov The findings from DPV, in conjunction with other analytical methods like mass spectrometry, helped to propose alternative oxidation mechanisms for acylated betacyanins. nih.govresearchgate.net Contrary to previously established pathways for other betacyanins, the initial oxidation products of this compound were identified as 17-decarboxy-neo- and 2,17-bidecarboxy-xanneo-derivatives. kumorkiewicz-jamro.comnih.gov This highlights a unique reactivity conferred by the specific glycosylation and acylation pattern of the this compound molecule.
Table 2: Experimental Parameters for Differential Pulse Voltammetry of this compound
| Parameter | Value/Description | Source |
| Instrumentation | Electrochemical analyzer M161 with EALab 2.1 software | nih.govacs.org |
| Electrode System | Same as Cyclic Voltammetry (GCE, Ag/AgCl, Pt) | nih.govacs.org |
| Buffer Solutions | 0.1 M acetate and phosphate buffers (pH 3 to 7) | nih.gov |
| Potential Range | -300 mV to +1800 mV | nih.gov |
| Step Potential (E_s) | 5 mV | nih.gov |
| Pulse Amplitude (dE) | 40 mV | nih.gov |
| Waiting Time (t_w) | 10 ms | nih.gov |
| Sampling Time (t_s) | 500 ms | nih.gov |
Square Wave Voltammetry (SWV)
Square Wave Voltammetry (SWV) is another advanced pulse technique that offers high sensitivity and speed. pineresearch.comnih.gov It employs a symmetrical square wave potential waveform superimposed on a staircase potential ramp. nih.gov The current is sampled at the end of both the forward and reverse pulses, and the difference is plotted. pineresearch.com This method is particularly effective for studying electrode kinetics and for analytical purposes due to its excellent discrimination against background currents. core.ac.ukcore.ac.uk
While recent detailed publications have focused on CV and DPV for this compound, the first electrochemical investigations into amaranthin-type pigments utilized SWV alongside CV and DPV. kumorkiewicz-jamro.com The technique is highly suitable for studying the electron transfer characteristics of these compounds. Its advantages include a much faster scan rate compared to DPV and a high sensitivity for reversible and irreversible systems, making it a powerful tool for mechanistic studies of electroactive species like betacyanins. pineresearch.comum.es
Overview of the Betalain Biosynthetic Pathway
The foundation of this compound synthesis lies within the broader betalain biosynthetic pathway, which generates a class of water-soluble, nitrogen-containing pigments. igem.org These pigments are responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors seen in many plants. rsc.org The pathway commences with a common amino acid and proceeds through several key enzymatic transformations to produce the core structures of all betalains. frontiersin.org
Precursor Amino Acids: L-Tyrosine and Tyramine
The primary starting point for the betalain biosynthetic pathway is the amino acid L-tyrosine. frontiersin.orgnih.gov In some instances, tyramine, a derivative of tyrosine, can also serve as an initial substrate, leading to the formation of decarboxylated betalains. academicjournals.orgnih.gov The pathway's initiation through tyrosine is a critical step, setting the stage for the subsequent enzymatic modifications that lead to the formation of betalain pigments. researchgate.net
Early Enzymatic Steps: Hydroxylation and Dioxygenation
The initial enzymatic step involves the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). frontiersin.orgplos.org This reaction is primarily catalyzed by cytochrome P450 enzymes, such as CYP76AD1, CYP76AD5, and CYP76AD6. plos.orgresearchgate.net Following its formation, L-DOPA serves as a crucial branch point in the pathway. plos.org
One fate of L-DOPA is its conversion to betalamic acid, the chromophore common to all betalains. nih.govfrontiersin.org This transformation is mediated by the enzyme DOPA 4,5-dioxygenase (DODA), which catalyzes the cleavage of the aromatic ring of L-DOPA to form the unstable intermediate 4,5-seco-DOPA. frontiersin.orgnih.gov This intermediate then spontaneously cyclizes to form betalamic acid. nih.govnih.gov
The other key transformation of L-DOPA is its oxidation to dopaquinone, which then spontaneously cyclizes to form cyclo-DOPA. nih.govfrontiersin.org The enzyme CYP76AD1, in addition to its role in tyrosine hydroxylation, also catalyzes the conversion of L-DOPA to cyclo-DOPA. plos.orgresearchgate.net
Table 1: Key Enzymes in the Early Betalain Biosynthetic Pathway
| Enzyme | Substrate(s) | Product(s) | Function |
| Cytochrome P450 (e.g., CYP76AD1, CYP76AD5, CYP76AD6) | L-Tyrosine | L-DOPA | Hydroxylation of the precursor amino acid. plos.orgresearchgate.net |
| DOPA 4,5-dioxygenase (DODA) | L-DOPA | 4,5-seco-DOPA | Ring cleavage to form the precursor of betalamic acid. frontiersin.orgnih.gov |
| Cytochrome P450 (CYP76AD1) | L-DOPA | cyclo-DOPA | Formation of the second key intermediate for betacyanin synthesis. plos.orgresearchgate.net |
Formation of Betalamic Acid and Cyclo-DOPA
As mentioned, betalamic acid arises from the spontaneous cyclization of 4,5-seco-DOPA, the product of the DODA-catalyzed reaction on L-DOPA. nih.govnih.gov Concurrently, cyclo-DOPA is formed from the oxidation and subsequent spontaneous cyclization of L-DOPA, a reaction also facilitated by CYP76AD1. plos.orgfrontiersin.org The condensation of these two molecules, betalamic acid and cyclo-DOPA, is a pivotal, and often spontaneous, step that leads to the formation of the basic betacyanin structure, betanidin. academicjournals.orgresearchgate.net
Specific Biosynthetic Route to this compound
The synthesis of this compound follows the general betalain pathway to produce the betanidin core and then undergoes further specific modifications, including glycosylation and acylation, to arrive at its final structure.
Role of Glycosyltransferases in Betacyanin Formation (e.g., Betanidin-5-O-glucosyltransferase, Cyclo-DOPA glucosyltransferase)
Glycosylation is a crucial modification in the biosynthesis of many betacyanins, enhancing their stability. frontiersin.org This step can occur at two different points in the pathway.
One route involves the direct glycosylation of betanidin. Enzymes such as betanidin-5-O-glucosyltransferase (B5GT) and betanidin-6-O-glucosyltransferase (B6GT) catalyze the transfer of a glucose moiety from UDP-glucose to the betanidin molecule, forming betanin (betanidin-5-O-glucoside) or isobetanin, respectively. researchgate.netfrontiersin.org
Alternatively, glycosylation can occur earlier in the pathway. The enzyme cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) acts on cyclo-DOPA to produce cyclo-DOPA 5-O-glucoside. academicjournals.orgnih.gov This glycosylated intermediate then condenses with betalamic acid to directly form betanin. academicjournals.orgnih.gov This latter pathway is considered to be a more frequent route in many betalain-producing plants. sci-hub.se
Table 2: Glycosyltransferases in Betacyanin Biosynthesis
| Enzyme | Substrate(s) | Product | Pathway |
| Betanidin-5-O-glucosyltransferase (B5GT) | Betanidin, UDP-glucose | Betanin | Glycosylation after condensation. researchgate.netfrontiersin.org |
| Betanidin-6-O-glucosyltransferase (B6GT) | Betanidin, UDP-glucose | Isobetanin | Glycosylation after condensation. researchgate.netfrontiersin.org |
| Cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) | cyclo-DOPA, UDP-glucose | cyclo-DOPA 5-O-glucoside | Glycosylation before condensation. academicjournals.orgnih.gov |
Enzymatic Acylation and Proposed this compound Synthetase
The final step in the biosynthesis of this compound is acylation, which involves the attachment of an acyl group to the sugar moiety of a betacyanin precursor. This compound is an acylated derivative of amaranthin (B1234804) (betanidin-5-O-glucuronosylglucoside). researchgate.net
The biosynthesis of amaranthin itself is a multi-step process. First, betanin is formed via one of the glycosylation pathways described above. Then, a glucuronic acid moiety is added to the glucose of betanin, a reaction catalyzed by amaranthin synthetase. nih.govnih.gov
The subsequent acylation of amaranthin to form this compound is catalyzed by a hydroxycinnamoyl-transferase. researchgate.net This enzyme transfers a hydroxycinnamoyl group, such as a feruloyl group, to the amaranthin molecule. rsc.org Recent research has led to the isolation of a gene from quinoa that is believed to encode a this compound synthetase, enabling the synthesis of this complex pigment. epo.orgwipo.int This discovery opens up possibilities for the chemoenzymatic synthesis of this compound in heterologous systems. epo.org
Identification and Characterization of Genes Encoding this compound Biosynthesis
The biosynthesis of this compound, an acylated betacyanin, involves a multi-step enzymatic pathway culminating in the transfer of a feruloyl group to its precursor, amaranthin. The final and pivotal step in this pathway is catalyzed by a specific acyltransferase. Research has led to the successful isolation and identification of the gene encoding this crucial enzyme, termed this compound synthetase, from quinoa (Chenopodium quinoa). epo.orgwipo.int This discovery was a significant breakthrough, as the gene responsible for this specific acylation had previously been unidentified. nih.gov
The synthesis of this compound builds upon the established pathway for amaranthin. In quinoa hypocotyls, where this compound naturally accumulates, its production is understood to occur via the action of an amaranthin feruloyltransferase, which has been characterized as a 1-O-hydroxycinnamoyl-transferase (HCA). nih.govresearchgate.net The identification of candidate genes for this enzyme was achieved through methods such as BLAST analysis and phylogenetic tree analysis, which compared sequences to known flavonoid glycosyltransferases, followed by expression analysis in the quinoa hypocotyl. nih.govnih.gov
A patent filed in 2022 details the isolation of multiple DNA sequences from quinoa that encode for the this compound synthetase. epo.org The successful identification of these genes is fundamental for the biotechnological production of this compound. The core betalain pathway, which produces the necessary precursors, involves several key enzymes that must also be present.
Table 1: Key Genes in the Biosynthetic Pathway of this compound
| Gene/Enzyme | Function | Source Organism |
|---|---|---|
| CqCYP76AD1-1 | Catalyzes the conversion of L-DOPA to cyclo-DOPA. | Chenopodium quinoa |
| CqDODA-1 | Catalyzes the conversion of L-DOPA to betalamic acid. | Chenopodium quinoa |
| CqCDOPA5GT | Glycosylates cyclo-DOPA to form cyclo-DOPA 5-O-glucoside. | Chenopodium quinoa |
| CqAmaSy1 (Amaranthin Synthetase) | Catalyzes the formation of amaranthin from betanin. | Chenopodium quinoa |
Chemoenzymatic and Biotechnological Synthesis Approaches
The elucidation of the this compound biosynthetic pathway has enabled the development of chemoenzymatic and biotechnological strategies for its production. These approaches offer alternatives to extraction from natural plant sources, allowing for controlled and potentially large-scale synthesis.
A significant achievement in the biotechnological synthesis of this compound has been the construction of an artificial production system in a host that does not naturally produce betalains. epo.org Suspension-cultured tobacco Bright Yellow-2 (BY-2) cells are a well-established platform for producing valuable plant-derived compounds due to their rapid growth and ease of genetic manipulation. nih.gov
The production of this compound in tobacco BY-2 cells was accomplished by genetically engineering the cells to express the entire multi-gene pathway. epo.org This built upon previous work that successfully produced the precursor, amaranthin, in BY-2 cells. nih.govnih.govresearchgate.net To achieve this compound synthesis, vectors were constructed to express five essential genes:
CqCYP76AD1-1 (a cytochrome P450)
CqDODA-1 (a DOPA 4,5-dioxygenase)
CqCDOPA5GT (a glucosyltransferase)
CqAmaSy1 (amaranthin synthetase)
This compound synthetase epo.org
By introducing this complete set of genes, the tobacco BY-2 cells gain the metabolic machinery to convert endogenous tyrosine into betanidin, then into amaranthin, and finally into this compound, demonstrating the feasibility of reconstituting complex plant metabolic pathways in microbial or other plant cell systems. epo.orgnih.gov
In vitro enzyme assays have been instrumental in confirming the function of the enzymes involved in the this compound pathway. researchgate.net Such assays are critical for verifying the activity of candidate genes identified through genomic and transcriptomic analyses. sci-hub.se The final step in this compound biosynthesis, the acylation of amaranthin, is catalyzed by a hydroxycinnamoyl-transferase. researchgate.net
To elucidate and confirm this step, in vitro assays are performed by combining the purified or crude enzyme extract with the necessary substrates and co-factors. For this compound synthesis, the reaction mixture would typically include:
Enzyme: The candidate this compound synthetase.
Acyl Acceptor: The substrate, amaranthin.
Acyl Donor: Feruloyl-CoA, the activated form of ferulic acid.
The reaction products are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to detect the formation of this compound and measure the enzyme's activity. researchgate.net These assays definitively prove the function of the isolated synthetase gene and are crucial for understanding the enzyme's kinetics and substrate specificity. sci-hub.senih.gov
While the feasibility of producing this compound in heterologous hosts like tobacco BY-2 cells has been demonstrated, optimizing the production yield is a critical next step for commercial viability. epo.orgsrce.hr Several strategies, primarily involving genetic engineering and cell culture optimization, can be employed to enhance production.
Genetic Engineering Strategies:
Metabolic Channeling: Engineering fusion proteins or synthetic scaffolds to bring sequential enzymes in the pathway into close proximity can increase efficiency and prevent the diffusion of intermediates.
Enhancing Precursor Supply: The biosynthesis of this compound begins with tyrosine. Genetically modifying the host to increase its endogenous production of tyrosine can provide more starting material for the entire pathway. nih.gov
Cell Culture Optimization:
Media Composition: Modifying the culture medium, for example by adjusting phytohormone concentrations like auxins, can influence gene expression and pigment accumulation. Reducing the concentration of 2,4-D has been shown to induce betacyanin synthesis in some cell cultures. zryd.net
Elicitation: The addition of elicitors (molecules that trigger defense responses in plants) to the culture can stimulate secondary metabolite production.
Chemical Induction: The use of DNA-methylation inhibitors, such as 5-azacytidine, has been shown to play a role in activating repressed genes involved in betacyanin biosynthesis. zryd.net
These optimization strategies are essential for developing a robust and economically feasible biotechnological platform for this compound production. nih.gov
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| Amaranthin |
| Betacyanin |
| Betanidin |
| Betanin |
| This compound |
| Cyclo-DOPA |
| Cyclo-DOPA 5-O-glucoside |
| Ferulic acid |
| Feruloyl-CoA |
| L-DOPA |
Antioxidant Activity and Free Radical Scavenging Mechanisms
This compound, a member of the betacyanin family of pigments, demonstrates notable antioxidant properties through various mechanisms. Its capacity to neutralize free radicals is a key aspect of its molecular action.
Evaluation using ABTS, FRAP, and ORAC Assays
The antioxidant potential of this compound has been quantified using several standard in vitro assays, each targeting different aspects of antioxidant action. nih.govacs.org These assays collectively provide a comprehensive profile of its free radical scavenging capabilities.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS cation radical. This compound has shown significant activity in this assay, indicating its capacity to neutralize this radical species. nih.govacs.org In comparative studies, this compound exhibited a high antioxidant potential. researchgate.netnih.gov For instance, one study reported an IC50 value of 21.5 µg/mL for this compound, highlighting its potent scavenging activity. nih.govkumorkiewicz-jamro.com Another study reported a similar IC50 of 23 μg/mL. nih.govresearchgate.net This activity is attributed to both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. acs.org
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound has demonstrated effective reducing power in this assay, which is based on a single electron transfer (SET) mechanism. nih.govacs.org The presence of betacyanins, including this compound, in extracts has been strongly correlated with high antioxidant activity as measured by the FRAP assay. researchgate.netnih.gov
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the capacity of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. The ORAC assay is particularly relevant as it operates via a hydrogen atom transfer (HAT) mechanism, which is a key process in the human body, and is conducted at a physiologically relevant pH of 7.4 and a temperature of 37°C. acs.org this compound has shown strong performance in the ORAC assay, underscoring its potential to protect against oxidative damage mediated by peroxyl radicals. researchgate.netnih.gov
Table 1: Antioxidant Activity of this compound in Various Assays
| Assay | Mechanism | Finding |
| ABTS | Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET) | High scavenging activity, with a reported IC50 value of 21.5 µg/mL and 23 µg/mL in separate studies. nih.govresearchgate.netnih.govkumorkiewicz-jamro.com |
| FRAP | Single Electron Transfer (SET) | Strong ferric reducing power. nih.govresearchgate.netnih.gov |
| ORAC | Hydrogen Atom Transfer (HAT) | Potent inhibitor of peroxyl radical-induced oxidation. researchgate.netnih.gov |
Role of Specific Functional Groups (e.g., hydroxyl, imino groups, phenolic moieties) in Radical Quenching
The potent antioxidant activity of this compound is intrinsically linked to its chemical structure, particularly the presence of specific functional groups that can readily donate electrons or hydrogen atoms to neutralize free radicals. mdpi.com
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings of betacyanins are critical determinants of their antioxidant capacity. mdpi.com These groups can donate a hydrogen atom to a radical, thereby quenching its reactivity. The presence of a catechol moiety (two adjacent hydroxyl groups) can particularly enhance this capacity. sci-hub.se
Imino Groups: The imino (-NH) group within the betalain structure also contributes to its free radical scavenging ability. mdpi.com This group can participate in electron donation, further stabilizing the molecule's antioxidant potential.
Glycosylation and Acylation: The degree of glycosylation can influence antioxidant activity, with increased glycosylation sometimes leading to a decrease in radical scavenging ability. mdpi.com Conversely, acylation, such as the presence of feruloyl residues in this compound, can stabilize the aldimine bond against hydrolysis, which may indirectly affect its antioxidant properties. sci-hub.se
pH-Dependent Antioxidant Properties and Redox Potential
The antioxidant activity of betalains, including this compound, is known to be influenced by the pH of the surrounding medium. mdpi.com Generally, the antioxidant capacity of betalains increases at higher pH values. mdpi.com This pH dependence is linked to the protonation state of the functional groups, particularly the hydroxyl groups. nih.gov As the pH increases, these groups are more readily deprotonated, enhancing their ability to donate an electron to a free radical.
The redox potential of a compound is a measure of its tendency to donate or accept electrons. While specific redox potential values for this compound are not extensively detailed in the provided context, the electrochemical behavior of similar betacyanins has been studied. nih.gov The oxidation potentials of these compounds are pH-dependent, which aligns with the observed pH-dependent antioxidant activity. acs.org The lower the redox potential, the easier it is for the compound to be oxidized and act as an antioxidant. Glycosylation has been shown to affect the redox potential, with aglycones like betanidin having a lower redox potential compared to their glycosylated forms like betanin. nih.gov
Modulation of Cellular Processes (In Vitro Models)
Beyond its direct chemical antioxidant activity, this compound has been shown to modulate cellular processes, offering protection against oxidative stress in biological systems.
Protection against Oxidative Stress in Cellular Systems (e.g., H2O2-induced cell death in H9c2 rat cardiomyoblasts)
In vitro studies using H9c2 rat cardiomyoblasts, a cell line commonly used to model cardiac cells, have demonstrated the protective effects of this compound against oxidative damage. researchgate.netnih.govresearchgate.net When these cells are exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, significant cell death occurs. researchgate.netresearchgate.net Pre-treatment with this compound has been shown to effectively protect these cells from H₂O₂-induced death. researchgate.netnih.govresearchgate.net This protective effect was observed at concentrations between 0.1 and 10 μg/mL. researchgate.netnih.govresearchgate.net
Influence on Intracellular Antioxidant Levels (e.g., glutathione (B108866) levels)
One of the key mechanisms underlying the cellular protection offered by this compound is its ability to bolster the cell's own antioxidant defenses. Specifically, treatment of H9c2 cells with this compound has been shown to increase intracellular levels of glutathione (GSH). nih.govresearchgate.netkumorkiewicz-jamro.com Glutathione is a critical endogenous antioxidant that plays a central role in detoxifying reactive oxygen species and maintaining cellular redox balance. nih.govresearchgate.net By elevating glutathione levels, this compound enhances the cell's capacity to withstand oxidative insults. nih.govresearchgate.netkumorkiewicz-jamro.com The highest activity in increasing glutathione levels was observed at a concentration of 10 μg/mL. kumorkiewicz-jamro.com
Investigation of Potential Anti-inflammatory Pathways in Cellular Models
While direct studies on the anti-inflammatory pathways of this compound in cellular models are limited, research on related betalain compounds, particularly betanin, provides significant insights into the potential mechanisms. Betalains are recognized for their anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory signaling pathways. researchgate.netmdpi.com
Investigations into betanin have demonstrated its capacity to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comsci-hub.se These enzymes are crucial in the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from the arachidonic acid pathway. mdpi.com One in vitro study highlighted a particularly high affinity of betanin for the COX-2 isoenzyme, showing an inhibition of 97%. mdpi.com
Furthermore, betalains may exert anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com Betanin has been shown to reduce the gene expression of NF-κB and promote the phosphorylation of its inhibitory protein, IκBα, which consequently reduces the activation of this key inflammatory transcription factor. mdpi.com Betanin and another betalain, indicaxanthin, have also been found to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), a protein that facilitates the adhesion of leukocytes to the vascular endothelium during inflammation. mdpi.comsci-hub.se Given that this compound shares the core betalain structure, it is plausible that it may share these anti-inflammatory mechanisms, although specific studies are required to confirm this.
Interactions with Biological Macromolecules and Enzymes
Research into the enzymatic interactions of betalains has revealed significant inhibitory activity against certain viral enzymes. researchgate.net Specifically, amaranthin, a betacyanin structurally related to this compound, has been identified as an inhibitor of HIV-1 protease. researchgate.netnih.govbiorxiv.org In contrast, betanin, which lacks the glucuronic acid moiety of amaranthin, shows markedly weaker inhibitory effects, suggesting that this sugar group is crucial for the interaction with the enzyme. nih.gov
The inhibitory action of amaranthin on HIV-1 protease was found to be dose-dependent. nih.gov In one study, while lower concentrations of amaranthin (10-fold molar excess) did not significantly prevent the cleavage of the HIV-1 protease substrate, higher concentrations (50- and 100-fold molar excess) showed a notable inhibition of the enzyme's activity. nih.gov An artificial HIV-1 protease inhibitor, saquinavir, was used as a positive control in these studies. nih.gov Virtual screening studies had previously predicted that amaranthin could be an effective inhibitor of HIV-1 protease, suggesting it binds to the enzyme's active site. nih.gov
Given that this compound is a feruloyl derivative of amaranthin, these findings are highly relevant. nih.gov The core structure responsible for HIV-1 protease inhibition in amaranthin is present in this compound, implying that it may exhibit similar, or potentially modulated, inhibitory activity.
| Compound | Molar Excess vs. HIV-1 Protease | Observed Effect on Substrate Cleavage | Reference |
| Betanin | 10-fold, 50-fold | No significant inhibition; substrate not detected. | nih.gov |
| 100-fold | No significant difference from control; slightly intact substrate detected. | nih.gov | |
| Amaranthin | 10-fold | No significant inhibition; substrate not detected. | nih.gov |
| 50-fold | No significant difference from control; slightly intact substrate detected. | nih.gov | |
| 100-fold | Significant inhibition; predominantly intact substrate detected. | nih.gov |
Betalains, as cationic and hydrophilic compounds, exhibit notable interactions with cellular components, particularly membranes and proteins. researchgate.netnih.gov Their positive charge gives them an affinity for negatively-charged cell membranes, which can influence cellular processes. researchgate.net This interaction is thought to be a mechanism behind the antimicrobial activity of some betalains, where they interfere with the integrity of the bacterial cell membrane, leading to destabilization and increased permeability. nih.govembrapa.br The passage of betalains through membranes is also evidenced by experiments on beetroot cells, where increased temperature causes membrane disruption and allows the leakage of these pigments from the cell vacuole. snabbiology.co.uk
Betalains have also been shown to interact with proteins. For example, betanin can bind to low-density lipoproteins (LDL) and has been studied for its ability to enhance the structural and thermal stability of various animal- and plant-derived proteins through non-covalent binding. researchgate.net This interaction is significant as it can prevent oxidative damage to these macromolecules. nih.gov
For this compound specifically, its molecular structure contains features that influence its stability and potential interactions. The presence of feruloyl residues attached to the glycosyl moiety is believed to stabilize the aldimine bond within the molecule against hydrolysis. sci-hub.se This intramolecular interaction is a crucial factor for the structural stability of the pigment. sci-hub.se Oxidative studies on this compound have revealed that it undergoes different degradation pathways compared to betanin, forming unique 17-decarboxy-neo-derivatives, which themselves possess potent free radical scavenging properties. acs.org This highlights how acylation in this compound directly impacts its chemical behavior and interaction with its environment.
Impact of Acylation on Molecular Stability and Bioactivity
Acylation, the process of adding an acyl group, plays a crucial role in the characteristics of betacyanins like this compound. This is particularly evident when comparing acylated and non-acylated forms.
The presence of feruloyl residues in the this compound molecule is a key factor in its enhanced stability. These residues contribute to the stabilization of the aldimine bond within the chromophore structure, making it more resistant to hydrolysis. sci-hub.se This stabilization is thought to occur through intramolecular association, or stacking, between the betanidin core and the feruloyl moieties. acs.orgresearchgate.net This intramolecular interaction helps to protect the molecule from degradation. researchgate.net Studies comparing feruloylated betacyanins like this compound with their non-acylated counterparts have demonstrated that acylation leads to a reduced rate of racemization under acidic conditions, further highlighting the stabilizing effect of the feruloyl group. acs.orgresearchgate.net
When comparing acylated betacyanins such as this compound with non-acylated ones like Amaranthin, distinct differences in their activity profiles emerge. Acylation with aromatic acids, such as the ferulic acid in this compound, generally leads to an increase in antioxidant activity. nih.govembrapa.br Research has shown that this compound exhibits a higher antioxidant capacity compared to Amaranthin. kumorkiewicz-jamro.comresearchgate.net For instance, the IC50 value for this compound has been reported to be 21.5-23 μg/mL, while that for Amaranthin is 32.2 μg/mL, indicating a stronger radical scavenging ability for the acylated form. kumorkiewicz-jamro.comresearchgate.netnih.govacs.org This enhanced activity in acylated betacyanins is a significant aspect of their structure-activity relationship. embrapa.br
Role of Feruloyl Residues in Enhanced Stability (e.g., against hydrolysis, intramolecular stacking)
Analysis of Oxidized Derivatives and Their SAR
The oxidation of this compound leads to the formation of novel derivatives with altered structures and bioactivities. Understanding these oxidized products is crucial for a complete picture of this compound's chemical behavior.
Recent studies have identified novel oxidation products of this compound that differ from those of other well-known betacyanins. nih.govacs.orgnih.gov Through techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers have elucidated the structures of these derivatives. nih.govacs.orgnih.govacs.org The primary oxidation products of this compound have been identified as 17-decarboxy-neocelosianin and 2,17-bidecarboxy-xanneocelosianin. nih.govnih.gov This is in contrast to other betacyanins where 2-decarboxy-xan forms are typically expected. nih.govacs.orgnih.gov The formation of these specific decarboxylated and dehydrogenated derivatives points to alternative oxidation pathways for acylated, amaranthin-type betacyanins. nih.govacs.orgnih.gov
A comparative analysis of the antioxidant activities of this compound and its oxidized derivatives reveals interesting structure-activity relationships. While the oxidized derivatives, 17-decarboxy-neocelosianin and 2,17-bidecarboxy-xanneocelosianin, still demonstrate potent free radical scavenging properties, their activity is slightly lower than that of the parent compound, this compound. researchgate.netnih.govnih.gov This difference may be attributed to the structural changes, including decarboxylation and dehydrogenation, which could result in a lower number of active oxidation sites. nih.gov
Table 1: Comparative Antioxidant Activity (IC50) of this compound and its Oxidized Derivatives
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 23 |
| 17-decarboxy-neocelosianin | 34 |
| 2,17-bidecarboxy-xanneocelosianin | 29 |
This table is interactive. Users can sort the data by clicking on the column headers.
Data sourced from multiple studies. researchgate.netnih.govnih.gov
The oxidation of this compound follows complex pathways involving molecular rearrangements that differ from those established for other betacyanins like betanin and gomphrenin. kumorkiewicz-jamro.comnih.gov The initial steps are believed to involve the formation of quinonoid intermediates. researchgate.net However, for amaranthin-type betacyanins, including this compound, the presence of a glucuronosyl moiety appears to influence the oxidation pathway, leading to the formation of 17-decarboxy-neo- and 2,17-bidecarboxy-xanneo-derivatives as the initial stable products, bypassing the expected 2-decarboxy-xan forms. kumorkiewicz-jamro.comnih.govnih.gov This suggests that the oxidation process involves both decarboxylation and dehydrogenation, leading to significant molecular rearrangements. nih.govresearchgate.net The proposed mechanism for betanidin, the core structure of betacyanins, involves conversion into tautomeric quinoid derivatives, which then leads to decarboxylated and dehydrogenated products. nih.govresearchgate.net For this compound, the specific nature of its glycosidic and acyl substitutions directs these rearrangements towards its unique set of oxidation products. kumorkiewicz-jamro.comnih.gov
Comparative Evaluation of Antioxidant Activities of this compound and its Oxidized Derivatives
Effect of Glycosylation and Substituent Position on Biological Activity
The biological activity of this compound, a complex betacyanin, is intricately linked to its molecular structure, particularly the nature and location of its glycosyl and acyl groups. The interplay between these substituents dictates the compound's stability, antioxidant capacity, and other biological functions.
Influence of Glycosylation
Glycosylation, the attachment of sugar moieties, is a critical modification of the basic betanidin structure that significantly impacts bioactivity. In the class of betacyanins, glycosylation generally leads to a decrease in free-radical scavenging ability. nih.govnih.govresearchgate.net The position of this glycosylation is a key determinant of the extent of this effect. Studies have shown that 5-O-glycosylated betacyanins, such as this compound, exhibit a more pronounced reduction in antioxidant activity compared to their 6-O-glycosylated counterparts like gomphrenins. nih.gov This is because the free radical scavenging activity of betalains is often dependent on the number of available hydroxyl and imino groups, and glycosylation can hinder their ability to donate hydrogen atoms or electrons. nih.govnih.gov
Research comparing various betalains from the Amaranthaceae family has ranked Celosianins as having lower antioxidant activity than betanin, isobetanin, and both simple and acylated gomphrenins. nih.gov This hierarchical relationship underscores the attenuating effect of the specific glycosylation pattern of this compound on its antioxidant potential. nih.govcapes.gov.br
Table 1: Comparative Antioxidant Activity of Betalain Classes
| Betalain Class | Relative Antioxidant Activity Ranking | Notes |
|---|---|---|
| Simple Gomphrenins | 1 (Highest) | 6-O-glycosylated aglycones. |
| Acylated Gomphrenins | 2 | Acylation improves activity over non-acylated forms. |
| Betaxanthins (e.g., Dopamine-betaxanthin) | 3 | Yellow pigments. |
| Betanin/Isobetanin | 4 | Betanidin 5-O-glucoside. |
| Celosianins | 5 | Acylated, 5-O-glycosylated (glucuronosylglucoside) aglycones. nih.gov |
| Iresinins | 6 | - |
| Amaranthine/Isoamaranthine | 7 (Lowest among those listed) | Non-acylated, 5-O-glycosylated (glucuronosylglucoside) aglycones. nih.gov |
Influence of Substituent Position and Acylation
While glycosylation at the C5 position tends to decrease antioxidant activity, the acylation of the sugar moiety with a feruloyl group plays a crucial, counteractive role in enhancing the molecule's stability. researchgate.net The feruloyl substituent on the glycosyl group of this compound provides significant intramolecular stabilization. researchgate.netsci-hub.se This acylation leads to an enhanced stability and reduced racemization velocity under acidic conditions when compared to its non-acylated counterpart, amaranthin. researchgate.netacs.org The stabilizing effect is attributed to an intramolecular association, or stacking, between the electron-rich feruloyl moiety and the betanidin core, which helps protect the sensitive aldimine bond from hydrolysis. researchgate.netsci-hub.se
Furthermore, derivatization of the core betanidin structure, such as through oxidation leading to decarboxylation, also alters biological activity. Research on Celosianin and its oxidized derivatives has provided specific data on how these structural changes affect antioxidant capacity. While Celosianin itself shows potent free radical scavenging properties, its oxidized forms exhibit slightly lower, yet still significant, activity. nih.gov
Table 2: Antioxidant Activity of Celosianin and Its Oxidized Derivatives (ABTS Assay)
| Compound | IC₅₀ (µg/mL) | Relative Activity |
|---|---|---|
| Celosianin | 23 | High |
| 2,17-bidecarboxy-xanneocelosianin | 29 | Moderate |
| 17-decarboxy-neocelosianin | 34 | Moderate |
Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment
Coupled Chromatographic and Spectroscopic Techniques
The combination of liquid chromatography with various mass spectrometry detectors provides a powerful platform for the comprehensive analysis of Celosianin II.
LC-DAD-ESI-MS/MS for Comprehensive Profiling and Identification
Liquid chromatography coupled with a diode array detector and electrospray ionization tandem mass spectrometry (LC-DAD-ESI-MS/MS) is a fundamental technique for the identification and profiling of this compound in plant extracts. nih.govacs.org This method allows for the initial identification of this compound and its derivatives based on the mass-to-charge ratio (m/z) of the protonated molecular ions and their specific fragmentation patterns. nih.govacs.org For instance, this compound, also known as 15S/15R-(2''-O-E-feruloyl)-amaranthine, exhibits a strong molecular ion signal [M+H]+ at m/z 903. The fragmentation of this parent ion provides further structural confirmation. This technique has been instrumental in identifying this compound in various species of the Amaranthaceae family, including Celosia cristata and Atriplex hortensis var. 'Rubra'. uq.edu.aukumorkiewicz-jamro.comoup.com In some studies, this compound has been identified as a major betacyanin, composing a significant percentage of the total betacyanin profile. uq.edu.au
LC-Quadrupole-Orbitrap-MS for High-Resolution Analysis
For more precise and high-resolution analysis, liquid chromatography coupled with a Quadrupole-Orbitrap mass spectrometer (LC-Q-Orbitrap-MS) is employed. nih.govacs.org This advanced methodology provides high-mass resolution for both molecular and fragment ions, affording greater confidence in structural elucidation. sci-hub.se The high-resolution mass spectrometry (HRMS) data allows for the determination of the exact molecular formula of this compound and its derivatives. nih.gov For example, LC-Q-Orbitrap-MS analysis has been used to confirm the fragmentation ions of this compound and its oxidation products, providing detailed insights into its chemical transformations. nih.gov The HRMS data is typically acquired in a wide m/z range, such as 120–1200, with a high resolution to ensure accuracy. nih.gov
LC-MS-IT-TOF for Structural Details
Liquid chromatography-mass spectrometry with an ion trap and time-of-flight detector (LC-MS-IT-TOF) offers another layer of structural detail. researchgate.net The multi-step fragmentation capabilities of the ion trap, combined with the high-resolution mass measurements of the TOF analyzer, allow for in-depth analysis of the fragmentation pathways of complex molecules like this compound. researchgate.net This technique has been valuable in elucidating the structures of various betacyanins and their derivatives by providing precise mass data for fragment ions. sci-hub.se
Strategies for Isolation and Purification of this compound from Complex Matrices
The isolation and purification of this compound from its natural sources are essential for detailed structural and functional studies. Various chromatographic techniques are employed to achieve high purity.
Ion-Exchange and Column Chromatography
A common and effective strategy for the initial purification of this compound involves a combination of ion-exchange and column chromatography. nih.govscribd.com Ion-exchange chromatography is particularly useful for separating charged molecules like betacyanins from other plant components. scribd.commdpi.com Plant extracts are often passed through a cation or anion exchange resin, which adsorbs the betalains (B12646263). scribd.com Subsequent elution allows for the collection of a fraction enriched with these pigments. scribd.com This can be followed by further purification steps using column chromatography with adsorbents like polyamide or Sephadex. scribd.commdpi.com For instance, oxidized forms of celosianin have been successfully isolated and purified using ion-exchange chromatography followed by preparative high-performance liquid chromatography (HPLC). nih.govacs.org
High-Performance Countercurrent Chromatography (HPCCC) for Scale-Up Purification
For larger-scale purification of this compound, High-Performance Countercurrent Chromatography (HPCCC) has emerged as a powerful technique. HPCCC is a liquid-liquid chromatography method that avoids the use of a solid stationary phase, which can lead to irreversible sample adsorption and degradation of sensitive compounds like betalains. americanlaboratory.comwikipedia.org This technique utilizes a biphasic solvent system and relies on the partitioning of the target compound between the two immiscible liquid phases. wikipedia.org
HPCCC has been successfully used to fractionate pigments from Atriplex hortensis var. rubra, yielding pure fractions of this compound suitable for structural elucidation by NMR. researchgate.net The process often involves an elution-extrusion mode and the careful selection of a suitable solvent system. The high loading capacity and high recovery rates of HPCCC make it an attractive method for obtaining larger quantities of pure this compound. americanlaboratory.comchromtech.net.au
Quantitative Analysis Methods
Quantitative analysis of this compound relies on methodologies that can accurately measure its concentration in various samples, from plant extracts to purified solutions.
Spectrophotometry offers a rapid and straightforward method for the quantification of betacyanins, including this compound. This technique is based on the principle that these pigments absorb light at specific wavelengths.
Principle : Betacyanins, the class of pigments to which this compound belongs, typically exhibit a maximum absorption (λmax) in the visible spectrum around 536-540 nm. tijer.orgoup.com The concentration of the pigment in a solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law.
Molar Extinction Coefficient : For accurate quantification, the molar extinction coefficient (ε) of the specific betacyanin is required. For amaranthin (B1234804) and betanin, a molar extinction coefficient of ε = 54,000 M⁻¹cm⁻¹ at 536 nm is used. epo.org While a specific value for this compound is not always cited, values for related betacyanins are often used for estimation. epo.orgacs.org
Application and Limitations : Spectrophotometric methods are suitable for rapid, comparative analyses. researchgate.net However, they can be prone to overestimation of pigment concentration due to the presence of impurities that also absorb at 538 nm. researchgate.net Therefore, while useful for initial screening, it is often supplemented with more specific methods like HPLC for precise quantification. researchgate.net For instance, a Beckman Model-25 spectrophotometer has been used to measure the visible spectra of amaranthine in solution at various pH levels, using specific buffer solutions as references. tijer.org
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual betacyanins, including this compound, from complex mixtures. oup.comresearchgate.net
Methodology : Reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net The separation is typically achieved on a C18 column using a gradient elution system. researchgate.netnih.gov A common mobile phase consists of an aqueous acidic solution (e.g., 1% formic acid) as solvent A and an organic solvent like methanol (B129727) or acetonitrile (B52724) as solvent B. oup.comnih.gov For the analysis of celosianins, a specific gradient can be employed, such as a linear gradient from 20% to 70% of solvent B over 28 minutes. oup.com Detection is typically performed using a Diode Array Detector (DAD) at 540 nm for betacyanins. oup.comresearchgate.net
Identification : this compound can be identified by its retention time and its UV-Vis spectrum, which shows a characteristic absorption maximum (λmax) around 546 nm. researchgate.net Mass spectrometry (MS) coupled with HPLC (LC-MS) provides definitive identification by determining the molecular mass of the compound, which is 903 for this compound. researchgate.net
Quantification and Validation : For quantitative analysis, the HPLC system is calibrated using pure standards. researchgate.net The concentration of this compound in a sample is determined by comparing its peak area to a standard curve. Method validation ensures the reliability of the quantification, assessing parameters like linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), recovery, and repeatability. mdpi.com For instance, a validated micro-HPLC-MS/MS method for betalains in rat plasma demonstrated good linearity (R² = 0.999) and recovery. mdpi.com
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Details | Reference |
|---|---|---|
| Column | Reversed-phase C18 | researchgate.netnih.gov |
| Mobile Phase A | 1% aqueous formic acid | oup.com |
| Mobile Phase B | 80% aqueous MeOH | oup.com |
| Gradient (Celosianins) | 0–28 min, 20–70% B; 28–35 min, 70–100% B | oup.com |
| Flow Rate | 3.5 mL/min (preparative) | oup.com |
| Detection | DAD at 540 nm | oup.com |
| Identification | Retention Time, UV-Vis spectrum (λmax ~546 nm), MS (m/z 903) | researchgate.net |
Spectrophotometric Quantification Techniques
Methodologies for Stability Assessment in Various Conditions
The stability of this compound is a critical factor for its potential applications. Its integrity is influenced by several environmental factors, including pH, temperature, light, and oxygen.
pH Stability : The stability of betacyanins is highly pH-dependent. Generally, they are most stable in the pH range of 3 to 7. researchgate.net The optimal pH for amaranthus betacyanins is between 5.0 and 7.0. dss.go.th High temperatures can shift the optimal pH for stability towards 6. nih.gov Under anaerobic conditions, the optimal pH for betanin stability is 5.5-5.8, which shifts to a lower pH of 4.0-5.0 in the presence of oxygen. nih.gov Acidic conditions can lead to racemization, although acylated betacyanins like this compound have shown enhanced stability and a reduced rate of racemization under these conditions, possibly due to intramolecular association between the betanidin (B1384155) and feruloyl moieties. acs.org
Temperature Stability : Betalains are sensitive to heat, with degradation occurring at temperatures above 50°C. researchgate.netnih.gov Higher temperatures significantly accelerate pigment degradation. dss.go.th For instance, a study on amaranthus pigments in a jelly model showed good color stability at lower temperatures (4°C and 14°C), but significant degradation and color fading at higher temperatures (25°C and 37°C). dss.go.th However, this compound has been shown to be more stable at 37°C compared to amaranthin and betanin. epo.org After four days at this temperature, the red color of betanin and amaranthin had disappeared, while this compound remained red. epo.org Lyophilized (freeze-dried) powders exhibit much greater storage stability than aqueous solutions. nih.gov
Light and Oxygen Stability : Exposure to light and oxygen can cause degradation of betacyanins. researchgate.netresearchgate.net The presence of oxygen can shift the optimal pH for stability to a lower range. nih.gov Studies on betanin have shown that light and oxygen individually cause degradation, and their simultaneous presence has a synergistic detrimental effect. researchgate.net While amaranthine is less stable than betanin in the absence of oxygen, their stability is nearly equal in the presence of excess oxygen. researchgate.net The aldimine bond in this compound is thought to be stabilized against hydrolysis by the presence of feruloyl residues on the glycosyl moiety. sci-hub.se
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Observations and Conditions | Reference |
|---|---|---|---|
| pH | Optimal stability in the range of 3-7. | Amaranthus betacyanins are most stable at pH 5.0-7.0. dss.go.th Acylation in this compound enhances stability under acidic conditions. acs.org | acs.orgresearchgate.netdss.go.th |
| Temperature | Sensitive to heat; degradation increases above 50°C. | This compound is more stable at 37°C than amaranthin and betanin. epo.org Good stability at refrigeration temperatures (e.g., 4°C). dss.go.th | epo.orgdss.go.thnih.gov |
| Light | Exposure to light promotes degradation. | The degradation effect increases with light intensity. researchgate.net | researchgate.net |
| Oxygen | Presence of oxygen can accelerate degradation. | Stability of amaranthine and betanin is similar in the presence of oxygen. researchgate.net The feruloyl group in this compound may offer some protection. sci-hub.se | researchgate.netsci-hub.se |
Theoretical and Computational Studies of Celosianin Ii
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational tools used to model the time-dependent behavior of molecular systems. For Celosianin II, these simulations offer a window into its conformational flexibility, stability, and interactions with its environment.
Prediction of Molecular Conformations and Dynamics
MD simulations can predict the preferred three-dimensional arrangements (conformations) of this compound. Studies on related acylated betacyanins suggest that these molecules often adopt a folded, U-shaped conformation. This folding is a result of intramolecular interactions, particularly stacking between the betanidin (B1384155) core and the acyl moiety. researchgate.net While specific MD simulation studies detailing the binding modes of this compound are not extensively published, the methodology is well-suited for such predictions. For instance, MD simulations using force fields like CHARMM could elucidate how this compound orients itself within the active site of a target protein, revealing potential binding poses. global-sci.org The dynamic nature of these simulations allows for the observation of conformational changes over time, providing a more realistic model of the molecule's behavior than static models can offer. global-sci.org
Quantum Mechanical (QM) and Hybrid QM/MM Calculations
Quantum mechanical methods delve into the electronic structure of molecules, providing fundamental insights into their reactivity and physicochemical properties. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for a reactive site with the efficiency of MM for the larger environment, such as a protein.
Investigation of Reaction Pathways and Transition States
QM and QM/MM calculations are instrumental in investigating complex chemical reactions, such as the oxidation of this compound. uq.edu.au A comprehensive study on the oxidation of amaranthin-type betacyanins, including this compound, by the ABTS cation radical has revealed alternative oxidation pathways compared to simpler betacyanins like betanin. nih.gov
Instead of forming expected 2-decarboxy-xan derivatives, the oxidation of this compound proceeds through the formation of 17-decarboxy-neo- and 2,17-bidecarboxy-xanneo-derivatives as the initial products. nih.gov These findings, supported by extensive NMR and mass spectrometry analysis, highlight a distinct reaction mechanism for acylated betacyanins. nih.gov QM calculations can model the transition states and energy barriers associated with these pathways, explaining why certain products are favored over others. The initial step in such oxidation reactions is believed to be the generation of a transient radical cation, which then undergoes further transformations. rsc.org
| Parent Compound | Identified Oxidation Product | Key Structural Change |
|---|---|---|
| This compound | 17-decarboxy-neocelosianin | Loss of CO2 at C-17 and dehydrogenation |
| This compound | 2,17-bidecarboxy-xanneocelosianin | Loss of CO2 at C-2 and C-17, and dehydrogenation |
Electronic Structure Analysis for Physicochemical Properties
The electronic structure of this compound, which can be analyzed using QM methods like Density Functional Theory (DFT), governs its physicochemical properties, including its color and redox potential. mdpi.comuodiyala.edu.iq The extended π-conjugated system of the betalain chromophore is responsible for its vibrant red-violet color. mdpi.commdpi.com Acylation with a feruloyl group introduces an additional chromophore, which can influence the absorption spectrum. mdpi.com
The antioxidant activity of this compound is directly related to its redox potential and its ability to donate electrons or hydrogen atoms to neutralize free radicals. Experimental studies have quantified this activity; for example, this compound showed potent free-radical scavenging properties with an IC50 value of 23 μg/mL against the ABTS radical. nih.gov Interestingly, its oxidized derivatives, 17-decarboxy-neocelosianin and 2,17-bidecarboxy-xanneocelosianin, also retained significant, albeit slightly lower, antioxidant activity with IC50 values of 34 μg/mL and 29 μg/mL, respectively. nih.gov QM calculations can be used to compute properties like ionization potential and bond dissociation energies, which provide a theoretical basis for these experimentally observed antioxidant capacities. researchgate.net
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.net This method is invaluable for understanding the biochemical basis of a molecule's activity and for structure-based drug design.
While specific molecular docking studies focusing exclusively on this compound are not widely documented, research on related betalains (B12646263) provides a clear framework for how such modeling can be applied. For example, docking studies have been performed with betanin to elucidate its interaction with enzymes like cyclooxygenase (COX), where it was shown to interact with key residues such as Tyr-385 and Ser-530 near the active site. mdpi.com
A similar approach would be used for this compound. The process involves preparing the 3D structures of both this compound (the ligand) and the target protein (the receptor). A docking algorithm then samples numerous possible binding poses of this compound within the protein's active site, and a scoring function ranks these poses based on estimated binding affinity. researchgate.net Such modeling could reveal crucial intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the this compound-protein complex. This information is critical for hypothesizing its mechanism of action at a molecular level. Given that acylation can significantly alter a molecule's size and electronic properties, docking studies would be essential to compare the protein-binding characteristics of this compound to its non-acylated parent compound, amaranthin (B1234804). researchgate.net
Future Research Directions and Unexplored Avenues
Further Elucidation of Undiscovered Biosynthetic Genes and Enzymes
While the core betalain biosynthetic pathway is partially understood, the specific genes and enzymes responsible for the intricate modifications that yield Celosianin II are still being identified. sci-hub.se The biosynthesis of this compound involves the acylation of amaranthin (B1234804) with ferulic acid. zryd.net Although enzymes like 4,5-DOPA-dioxygenase (DODA) and cytochrome P450 enzymes (like CYP76AD1) are known to be key players in the production of the betalain core structure, the specific acyltransferases that attach the feruloyl group to amaranthin to form this compound are not fully characterized in all species. acs.orgfrontiersin.orgnih.gov
Recent studies in quinoa have identified a glucuronyltransferase involved in amaranthin synthesis, a direct precursor to this compound. nih.govnih.gov However, the feruloyltransferase remains elusive. nih.gov Future research will likely focus on transcriptomic and genomic analyses of this compound-producing plants, such as Celosia argentea and certain varieties of Chenopodium quinoa, to pinpoint these undiscovered genes. nih.govuq.edu.auresearchgate.net The identification and characterization of these enzymes are crucial for understanding the diversity of betalain structures and for enabling the biotechnological production of specific betalain compounds. oup.com
In-depth Investigation of Novel Oxidation Pathways and Degradation Products
The stability of betalains (B12646263), including this compound, is a critical factor for their application as natural colorants. sci-hub.se They are susceptible to degradation by factors such as heat, pH, light, and oxygen. sci-hub.semdpi.com While the general degradation pathways of betalains are known, leading to loss of color, recent research has unveiled novel oxidation pathways for acylated betacyanins like this compound. nih.govmdpi.com
A 2023 study demonstrated that the oxidation of celosianins results in the formation of 17-decarboxy-neo- and 2,17-bidecarboxy-xanneo-derivatives as initial products, which is different from the degradation pathways of other well-known betacyanins. nih.gov Interestingly, these oxidized derivatives of this compound were found to retain potent free radical scavenging properties and exhibited no cytotoxicity. nih.gov Further in-depth investigations are needed to fully map these alternative oxidation pathways and to characterize the full spectrum of degradation products. nih.gov Understanding these processes is vital for developing strategies to enhance the stability of this compound and for evaluating the biological activities and potential toxicity of its breakdown products. nih.govnih.gov
Rational Design of this compound Derivatives with Enhanced Biological Specificity
The unique chemical structure of this compound offers a scaffold for the rational design of novel derivatives with tailored properties. By modifying its structure, it may be possible to enhance its stability, alter its color, or improve its biological specificity for particular targets. The process of rational design, which involves molecular modeling and synthesis, has been successfully applied to create selective inhibitors for enzymes. nih.gov
Future research could explore the synthesis of this compound analogs with different acyl groups or modified sugar moieties to investigate structure-activity relationships. For instance, the feruloyl residue in this compound is known to enhance its stability against hydrolysis. sci-hub.se By experimenting with other hydroxycinnamic acids or even aliphatic acids, researchers could fine-tune the pigment's properties. mdpi.com This approach could lead to the development of new colorants with superior stability for the food industry or novel bioactive compounds with specific therapeutic applications.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions
Computational modeling and quantum chemical calculations are powerful tools for predicting the chemical reactivity and intermolecular interactions of complex molecules like this compound. These methods can provide insights into the mechanisms of its antioxidant activity, its stability under various conditions, and its interactions with biological targets.
Future studies can employ techniques like Density Functional Theory (DFT) to model the electronic structure of this compound and its derivatives. This can help in understanding how its structure relates to its color and antioxidant capacity. Molecular docking simulations could be used to predict how this compound interacts with proteins, which could shed light on its potential biological activities. By combining computational predictions with experimental validation, researchers can accelerate the discovery and design of new betalain-based functional molecules.
Development of Biotechnological Platforms for Sustainable and Scalable Production
The primary commercial source of betalains is red beetroot, but the extraction and purification of specific compounds like this compound from plant sources can be challenging and inefficient. researchgate.net Biotechnological production using microbial or plant cell cultures offers a promising alternative for sustainable and scalable production. oup.comresearchgate.net
Significant progress has been made in the heterologous production of betanin, the precursor of amaranthin and subsequently this compound, in microorganisms like Saccharomyces cerevisiae and Escherichia coli, as well as in various plant cell cultures. oup.commdpi.com A transgenic tobacco BY-2 cell line has been successfully engineered to produce amaranthin. nih.govnih.gov Future efforts will focus on optimizing these systems for the production of this compound. This will involve the introduction and functional expression of the as-yet-unidentified amaranthin feruloyltransferase gene into these engineered platforms. nih.govoup.com Establishing efficient biotechnological production methods will be key to unlocking the commercial potential of this compound as a natural colorant and bioactive compound. oup.com
Exploration of this compound's Role in Plant Physiology Beyond Pigmentation (e.g., stress response)
While the most obvious function of this compound in plants is pigmentation for attracting pollinators, there is growing evidence that betalains play a broader role in plant physiology, particularly in response to environmental stress. nih.govmdpi.comresearchgate.net Betalains, with their strong antioxidant properties, are thought to help protect plants against oxidative damage caused by abiotic stressors such as drought, salinity, and high light or UV radiation. mdpi.comresearchgate.net
The accumulation of betalains, including this compound, has been observed to increase under stress conditions. mdpi.commetabolomics.se For example, a study on Beta vulgaris var. cicla showed that the content of this compound was significantly higher in red-leafed chard, which also exhibited greater stress resistance compared to yellow-leafed varieties. metabolomics.seresearchgate.net Future research should aim to elucidate the specific mechanisms by which this compound contributes to stress tolerance. This could involve studying the regulation of its biosynthesis under different stress conditions and investigating its ability to scavenge reactive oxygen species in planta. nih.govfrontiersin.org Understanding this role could have implications for developing more resilient crops. nih.gov
Comparative Metabolomics and Proteomics Studies Related to this compound Biosynthesis and Function
To gain a comprehensive understanding of this compound's biosynthesis and function, integrated "omics" approaches are essential. Comparative metabolomics can be used to analyze the profiles of betalains and other metabolites in different plant species or in plants grown under different conditions. metabolomics.sejse.ac.cnjse.ac.cn This can help to identify novel betalain structures and to correlate the presence of specific compounds with particular traits, such as stress resistance.
For instance, a comparative metabolomic study of two Beta vulgaris var. cicla cultivars revealed that the higher content of this compound in the red-leafed variety was associated with enhanced stress resistance. metabolomics.seresearchgate.net Combining metabolomics with proteomics, which is the large-scale study of proteins, can help to identify the enzymes and regulatory proteins involved in this compound biosynthesis and its physiological roles. By comparing the proteomes of high and low this compound-producing plants, researchers can identify candidate proteins for further functional characterization. These multi-omics studies will provide a systems-level view of this compound's biology and pave the way for its targeted manipulation in plants and biotechnological systems. jse.ac.cnjse.ac.cn
Q & A
Q. What experimental methodologies are recommended for isolating and characterizing Celosianin II from natural sources?
To isolate this compound, researchers should combine chromatographic techniques (e.g., HPLC, column chromatography) with spectroscopic validation (NMR, MS). Ensure protocols include:
- Extraction optimization : Test solvent polarity (e.g., methanol vs. ethanol) and temperature to maximize yield .
- Purity verification : Use TLC and HPLC to confirm compound homogeneity, referencing known spectral databases .
- Structural elucidation : Assign NMR peaks (¹H, ¹³C) and compare with published data for this compound analogs. Document deviations in supplementary materials .
Q. How can researchers distinguish this compound from structurally similar compounds in complex mixtures?
Leverage tandem mass spectrometry (LC-MS/MS) for precise molecular fragmentation patterns. Pair with:
- Retention time alignment : Cross-reference HPLC/GC elution profiles against authenticated standards.
- Isotopic abundance analysis : Compare MS isotopic distributions to theoretical values for this compound .
- Differential solubility tests : Use polarity gradients to isolate this compound from co-eluting compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
